molecular formula C10H12N2O3 B1441098 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid CAS No. 1219968-02-1

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid

Cat. No.: B1441098
CAS No.: 1219968-02-1
M. Wt: 208.21 g/mol
InChI Key: BILSMTPKWHRMBA-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is a compound that belongs to the class of pyrrolidine alkaloids. These compounds are characterized by a five-membered nitrogen-containing ring. Pyrrolidine alkaloids have been recognized for their promising biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anticancer activities .

Scientific Research Applications

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory effects.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid involves several steps. One common method includes the reaction of nicotinic acid with a pyrrolidine derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as antioxidant and anti-inflammatory activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid can be compared with other pyrrolidine alkaloids, such as nicotine and cocaine. While all these compounds share a similar pyrrolidine ring structure, they differ in their specific functional groups and biological activities. For example, nicotine is known for its neurotoxic effects, while this compound is studied for its potential therapeutic effects .

Similar compounds include:

Properties

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-7-3-5-12(6-7)9-8(10(14)15)2-1-4-11-9/h1-2,4,7,13H,3,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILSMTPKWHRMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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